Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrolidone core fused with a 4,5-dimethylthiazole moiety and a methyl benzoate substituent. The compound’s stereoelectronic properties are influenced by the conjugated π-system and hydrogen-bonding capabilities of the pyrrolidone and ester groups.
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H18N2O5S/c1-12-13(2)32-24(25-12)26-19(14-8-10-15(11-9-14)23(29)30-3)18-20(27)16-6-4-5-7-17(16)31-21(18)22(26)28/h4-11,19H,1-3H3 |
InChI Key |
UOKAGNFFCYJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the cyclization of haloketones with thioamides . The chromeno-pyrrol moiety is then synthesized through a series of cyclization and condensation reactions. Finally, the benzoate ester group is introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the chromeno-pyrrol moiety can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and benzoate ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromeno-pyrrol moiety may also play a role in its biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with other heterocyclic systems, particularly those containing fused chromenopyrroles, thiazoles, or benzoate esters. Below is an analysis based on synthesis, physicochemical properties, and functional group contributions:
Table 1: Structural and Functional Comparison
Key Comparisons
Synthetic Complexity: The target compound shares synthetic parallels with derivatives in (e.g., 4i, 4j), which employ multi-step protocols involving cyclocondensation and Mannich-type reactions. In contrast, compound 1l () utilizes a one-pot reaction, highlighting divergent synthetic efficiencies for structurally distinct heterocycles .
Functional Group Contributions: The 4,5-dimethylthiazole in the target compound may enhance metabolic stability compared to the nitro group in 1l, which is prone to reduction in vivo.
Spectroscopic Characterization :
- While the target compound lacks reported spectral data, analogs like 1l were characterized via $ ^1H $/$ ^13C $ NMR, IR, and HRMS, suggesting similar methodologies (e.g., carbonyl stretches at 1700–1750 cm$ ^{-1} $, aromatic protons at δ 6.5–8.5 ppm) .
Crystallographic Refinement :
- Structural determination of similar compounds (e.g., coumarin derivatives in ) often employs SHELXL (), a program optimized for small-molecule refinement. The target compound’s fused-ring system would likely require high-resolution X-ray data and twin refinement protocols .
Research Findings and Limitations
- Gaps in Data: No direct biological or thermodynamic data (e.g., IC$ _{50} $, logP) are available for the target compound, limiting mechanistic comparisons.
- Synthetic Challenges: The chromenopyrrolidone core may pose regioselectivity issues during cyclization, akin to coumarin-based syntheses in .
Q & A
Basic: How to optimize the synthesis of Methyl 4-[...]benzoate?
Methodological Answer:
The synthesis of this compound can be optimized using reflux conditions and selective purification. For example:
- Reagent Ratios: Use a 1:1 molar ratio of the thiazole precursor and chromenopyrrole intermediate in ethanol with 5 drops of glacial acetic acid as a catalyst (similar to ).
- Reaction Time: Reflux for 4–6 hours under reduced pressure to ensure complete cyclization and esterification.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, as demonstrated in heterocyclic syntheses (e.g., ).
Key Parameters Table:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Glacial acetic acid | |
| Purification Method | Column chromatography |
Basic: How to confirm the molecular structure using spectroscopic techniques?
Methodological Answer:
Combine 1H/13C NMR , IR , and HRMS for structural validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
